molecular formula C19H16N2O4 B2570444 Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate CAS No. 592546-51-5

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B2570444
CAS No.: 592546-51-5
M. Wt: 336.347
InChI Key: GILNVEPEGSAABI-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to an indole moiety via an acetamido bridge. The indole group is substituted with a formyl group at the 3-position, conferring unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-25-19(24)13-6-8-15(9-7-13)20-18(23)11-21-10-14(12-22)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILNVEPEGSAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the formyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(2-(3-carboxy-1H-indol-1-yl)acetamido)benzoate.

    Reduction: 4-(2-(3-hydroxymethyl-1H-indol-1-yl)acetamido)benzoate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate-Ester Family

The compound shares structural motifs with several derivatives reported in recent literature. Key analogs include:

Table 1: Structural Comparison of Methyl 4-(2-(3-Formyl-1H-Indol-1-yl)Acetamido)Benzoate and Analogues
Compound Name Core Structure Substituents Key Functional Groups Synthesis Yield Source
Target Compound Benzoate ester 3-formylindole, acetamido Formyl, ester, amide Discontinued CymitQuimica
C1–C7 () Benzoate ester Quinoline-4-carbonyl, piperazine Quinoline, piperazine, ester Not specified [2]
4f, 4g () Benzoate ester Phenylureido, tolyl Ureido, ester 45% (4f), 30% (4g) [4]
Chloro-substituted benzoates () Benzoate ester Chloro, phenoxyacetamido Chloro, amide Adapted from Ozhathil et al. [3]
Key Observations:
  • Indole vs. Quinoline Moieties: Unlike C1–C7 (quinoline-based derivatives), the target compound’s indole core may enhance π-stacking interactions in biological systems but reduce thermal stability due to the formyl group’s electron-withdrawing nature .
  • Synthetic Accessibility : The discontinuation of the target compound contrasts with the active synthesis of C1–C7 and 4f/4g, suggesting challenges in scalability or purification .
  • Functional Group Impact : The formyl group on the indole distinguishes the target compound from ureido-substituted analogs (4f, 4g), which exhibit higher synthetic yields but lack aromatic aldehyde reactivity .

Physicochemical and Spectroscopic Properties

For example:

  • C1–C7: These quinoline derivatives show distinct $^1$H NMR shifts for the quinoline protons (~δ 8.5–9.0 ppm) and piperazine protons (~δ 3.5–4.0 ppm), which would differ from the target compound’s indole proton environment .
  • 4f/4g : ESI–MS data (m/z 418.2–418.5 [M+H]$^+$) indicate comparable molecular weights to the target compound, though fragmentation patterns would vary due to differing substituents .

Biological Activity

Methyl 4-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H16N2O4
  • CAS Number : 592546-51-5

The structure consists of a benzoate moiety linked to an acetamido group, which is further connected to a formyl-indole derivative. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus 15.6 - 62.5Bactericidal
Escherichia coli 31.2 - 125Bactericidal
Candida albicans 16.69 - 78.23Antifungal

The compound exhibits selective activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species, suggesting a targeted mechanism of action that may involve inhibition of protein synthesis and disruption of cell wall integrity .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Induction of Apoptosis : The compound has been reported to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can inhibit cell cycle progression, particularly at the G2/M phase, which is crucial for cancer proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication and RNA transcription.
  • Disruption of Membrane Integrity : It has been shown to alter the permeability of bacterial membranes.
  • Modulation of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

A study published in MDPI examined the effects of this compound on biofilm formation by Staphylococcus aureus and found significant reductions in biofilm density, indicating its potential as an anti-biofilm agent . Another research highlighted its synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

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